molecular formula C10H12ClNO2 B2695782 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1949793-13-8

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Cat. No. B2695782
CAS RN: 1949793-13-8
M. Wt: 213.66
InChI Key: SKLMDHGNYXQOQA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1949793-13-8 . It has a molecular weight of 213.66 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 213.66 .

Scientific Research Applications

Peptide Synthesis

This compound is used in the field of peptide synthesis . It is used as a building block in the creation of complex peptide chains. This is particularly useful in the development of new drugs and therapies.

Inflammation Inhibitor

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has been used in the synthesis of compounds that act as inhibitors of inflammation . This makes it a valuable tool in the development of anti-inflammatory drugs.

Apoprotein B-100 Biosynthesis Inhibitor

This compound has been used in the synthesis of inhibitors of apoprotein B-100 biosynthesis . Apoprotein B-100 is a protein that plays a crucial role in the metabolism of lipids, and its inhibition can be beneficial in the treatment of certain metabolic disorders.

Matrix-degrading Metalloproteinase Inhibitor

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has been used in the synthesis of inhibitors of matrix-degrading metalloproteinases . These enzymes play a key role in tissue remodeling and degradation, and their inhibition can be beneficial in the treatment of diseases such as cancer and arthritis.

PPAR α/γ Dual Agonist

Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and identified as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes, and are implicated in various diseases including diabetes, obesity, and atherosclerosis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P264-P270-P301+P312+P330-P501 .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLMDHGNYXQOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

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